![molecular formula C10H16N2O B13283637 5-[(2-Methylbutan-2-YL)oxy]pyridin-2-amine](/img/structure/B13283637.png)
5-[(2-Methylbutan-2-YL)oxy]pyridin-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Methylbutan-2-YL)oxy]pyridin-2-amine typically involves the reaction of 2-amino-5-hydroxypyridine with 2-methylbutan-2-ol in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-amino-5-hydroxypyridine+2-methylbutan-2-ol→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methylbutan-2-YL)oxy]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: The alkoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .
Scientific Research Applications
5-[(2-Methylbutan-2-YL)oxy]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2-Methylbutan-2-YL)oxy]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5-[(2-Methylpropyl)oxy]pyridin-2-amine
- 5-[(2-Ethylbutyl)oxy]pyridin-2-amine
- 5-[(2-Propylbutyl)oxy]pyridin-2-amine
Uniqueness
5-[(2-Methylbutan-2-YL)oxy]pyridin-2-amine is unique due to its specific alkoxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Biological Activity
Overview
5-[(2-Methylbutan-2-YL)oxy]pyridin-2-amine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring substituted with an alkoxy group, which is believed to play a crucial role in its biological activity. The molecular formula is C12H17N2O, and it has a molecular weight of approximately 205.28 g/mol.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. The compound is known to modulate enzyme activities and receptor functions, leading to diverse pharmacological effects:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, potentially altering signal transduction processes.
Therapeutic Applications
Research indicates that this compound may have applications in various therapeutic areas:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation, particularly in models of lung cancer.
Case Studies
-
Antimicrobial Activity :
- A study evaluated the antimicrobial effects of several pyridine derivatives, including this compound. The results indicated significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.
Compound Bacterial Strain Inhibition Zone (mm) 5-[Methylbutan] E. coli 15 5-[Methylbutan] S. aureus 18 -
Anticancer Activity :
- In vitro assays demonstrated that the compound could inhibit the growth of lung cancer cell lines (e.g., H1975), with IC50 values indicating effective cytotoxicity.
Cell Line IC50 (µM) H1975 12.5 A431 20.0
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several chemical reactions including alkylation and nucleophilic substitution. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological efficacy:
- Alkyl Chain Length : Variations in the length and branching of the alkyl chain significantly affect the compound's potency.
- Functional Group Modifications : Substituting different functional groups on the pyridine ring can enhance or diminish biological activity.
Properties
Molecular Formula |
C10H16N2O |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
5-(2-methylbutan-2-yloxy)pyridin-2-amine |
InChI |
InChI=1S/C10H16N2O/c1-4-10(2,3)13-8-5-6-9(11)12-7-8/h5-7H,4H2,1-3H3,(H2,11,12) |
InChI Key |
OMGYFALXZRQAKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OC1=CN=C(C=C1)N |
Origin of Product |
United States |
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